molecular formula C22H23FN4O2 B4523646 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide

4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide

Cat. No.: B4523646
M. Wt: 394.4 g/mol
InChI Key: JJKMXNGDDKLVCD-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine derivative can be prepared by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst .

The final step involves the coupling of the indole and piperazine intermediates with a butanamide derivative. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the butanamide, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1H-indol-5-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c23-17-1-4-19(5-2-17)26-11-13-27(14-12-26)22(29)8-7-21(28)25-18-3-6-20-16(15-18)9-10-24-20/h1-6,9-10,15,24H,7-8,11-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKMXNGDDKLVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide
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4-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-4-oxobutanamide

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